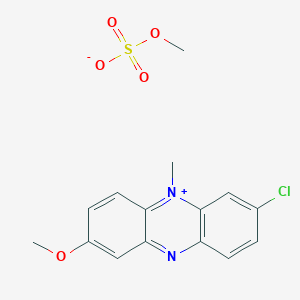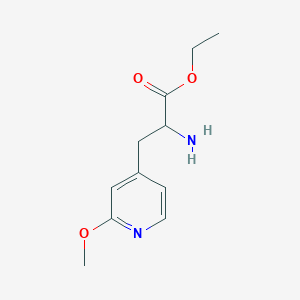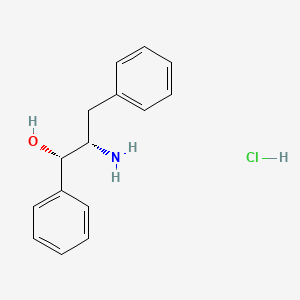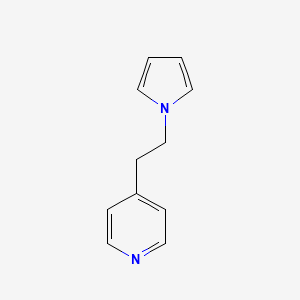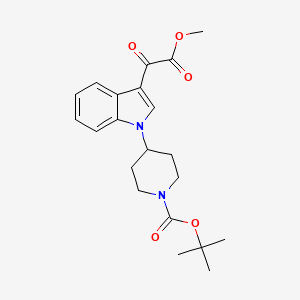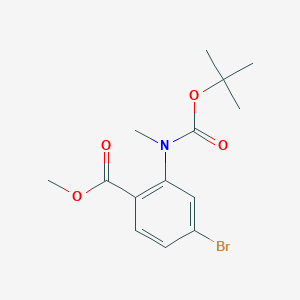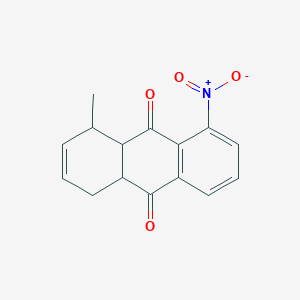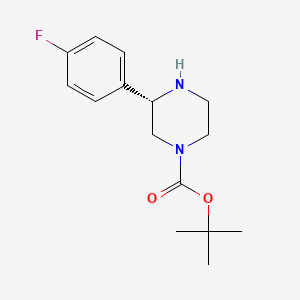![molecular formula C15H22ClNO B14014684 N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide CAS No. 92698-15-2](/img/structure/B14014684.png)
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylpentan group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 2,4-dimethylpentan-2-amine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature of around 80-100°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of specific enzymes, resulting in altered metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dimethylpentan group.
4-chloroacetanilide: Another related compound with a similar chlorophenyl group but different functional groups.
Uniqueness
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylpentan group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
92698-15-2 |
|---|---|
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-15(4,17-12(3)18)10-13-5-7-14(16)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
Clé InChI |
ONPCDHMXLGMMMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



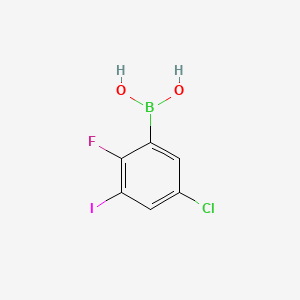
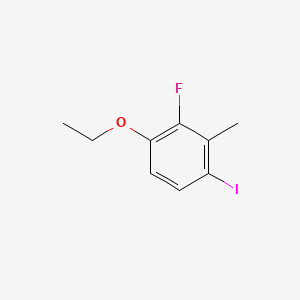
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
